molecular formula C21H27N3O6 B3941278 1-(3,4-dimethoxybenzyl)-4-(2-pyridinylmethyl)piperazine oxalate

1-(3,4-dimethoxybenzyl)-4-(2-pyridinylmethyl)piperazine oxalate

Cat. No. B3941278
M. Wt: 417.5 g/mol
InChI Key: WSQPJWXWAMHBDG-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzyl)-4-(2-pyridinylmethyl)piperazine oxalate, also known as DPPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPPE is a piperazine derivative that has been synthesized using a specific method, and its mechanism of action has been studied in detail.

Mechanism of Action

1-(3,4-dimethoxybenzyl)-4-(2-pyridinylmethyl)piperazine oxalate is believed to exert its effects by modulating the activity of certain neurotransmitters in the brain. Specifically, this compound has been shown to enhance the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and movement. This compound may also act on other neurotransmitter systems, such as the serotonin and glutamate systems, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal studies. For example, this compound has been shown to increase the levels of certain enzymes and proteins in the brain that are involved in the regulation of dopamine activity. This compound has also been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. Additionally, this compound has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxybenzyl)-4-(2-pyridinylmethyl)piperazine oxalate has a number of advantages for use in lab experiments. For example, it is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. Additionally, this compound has been shown to have low toxicity and few side effects in animal studies. However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, and there is limited data on its safety and efficacy in humans.

Future Directions

There are a number of future directions for research on 1-(3,4-dimethoxybenzyl)-4-(2-pyridinylmethyl)piperazine oxalate. One area of focus is the development of new synthetic methods for this compound that could improve yield and purity. Another area of focus is the investigation of this compound's potential therapeutic applications in humans, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to explore its potential as a cognitive enhancer and neuroprotective agent.

Scientific Research Applications

1-(3,4-dimethoxybenzyl)-4-(2-pyridinylmethyl)piperazine oxalate has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. This compound has been shown to have neuroprotective effects, and it has been suggested that it may be able to enhance the activity of dopamine receptors in the brain. Additionally, this compound has been investigated for its potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2.C2H2O4/c1-23-18-7-6-16(13-19(18)24-2)14-21-9-11-22(12-10-21)15-17-5-3-4-8-20-17;3-1(4)2(5)6/h3-8,13H,9-12,14-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQPJWXWAMHBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC=N3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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